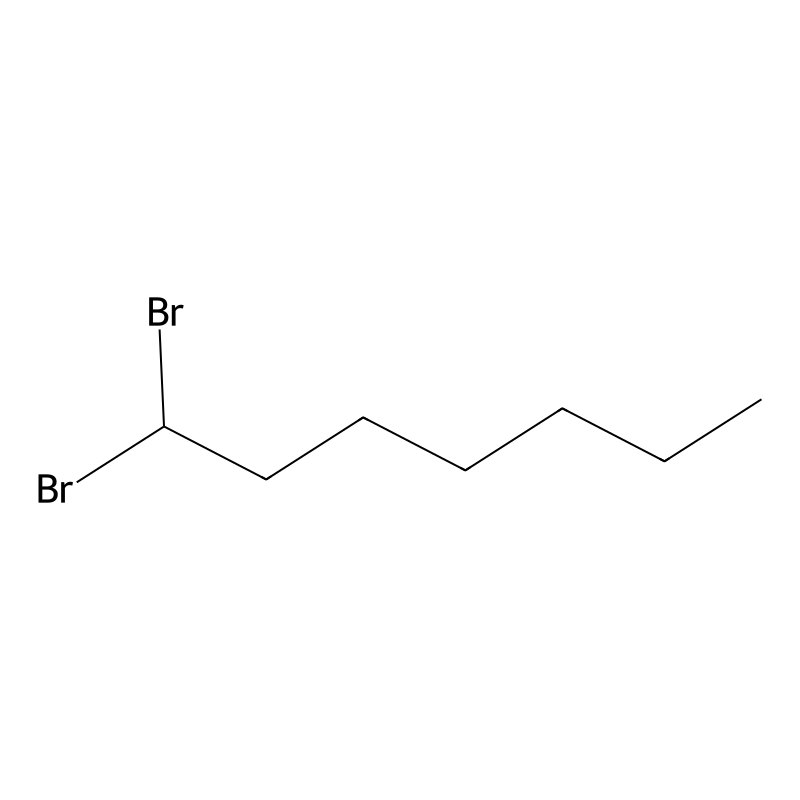

1,1-Dibromoheptane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

However, some resources mention 1,1-Dibromoheptane as a potential building block for organic synthesis []. Building blocks are fundamental molecules used to construct more complex structures. In theory, 1,1-Dibromoheptane's two bromine atoms could be leveraged for various substitution reactions to create novel molecules.

1,1-Dibromoheptane is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water. Its structure consists of a heptane backbone with two bromine substituents on the first carbon atom. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.

- Nucleophilic Substitution: The presence of bromine atoms makes it susceptible to nucleophilic attack, leading to substitution reactions where bromine is replaced by other nucleophiles.

- Elimination Reactions: Under certain conditions, 1,1-dibromoheptane can undergo elimination reactions to form alkenes.

- Coupling Reactions: It can participate in coupling reactions such as the Stille reaction, which involves the formation of carbon-carbon bonds using organometallic reagents .

Several methods exist for synthesizing 1,1-dibromoheptane:

- Bromination of Heptene: This method involves the addition of bromine to heptene under controlled conditions.

- Alkylation Reactions: The compound can also be synthesized through alkylation processes involving heptanol and hydrobromic acid.

- Radical Reactions: Another approach includes radical halogenation techniques that introduce bromine at the first carbon position .

1,1-Dibromoheptane has various applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate in synthesizing other organic compounds.

- Research Reagent: Used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

- Potential Use in Pharmaceuticals: Due to its unique structure, it may find applications in drug development and agrochemicals.

Several compounds share structural similarities with 1,1-dibromoheptane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromoheptane | C₇H₁₅Br | Contains one bromine atom at the first position. |

| 1,2-Dibromoheptane | C₇H₁₄Br₂ | Bromine atoms are at the first and second positions. |

| 2-Bromoheptane | C₇H₁₅Br | Bromine atom located at the second carbon. |

| 1,7-Dibromoheptane | C₇H₁₄Br₂ | Bromine atoms at the first and seventh positions. |

Uniqueness of 1,1-Dibromoheptane

What sets 1,1-dibromoheptane apart from these similar compounds is its specific placement of bromine atoms at the terminal position of the carbon chain. This configuration influences its reactivity patterns and potential applications in synthetic chemistry.

The halogenation of alkane derivatives represents a fundamental transformation in organic chemistry, characterized by the substitution of hydrogen atoms with halogen atoms. Multiple approaches exist for introducing bromine atoms into aliphatic structures, each following distinct mechanistic pathways with varying degrees of selectivity and efficiency [1].

Free radical halogenation serves as the primary method for functionalizing saturated hydrocarbons. This process involves a three-stage mechanism comprising initiation, propagation, and termination steps [2]. The initiation step requires energy input in the form of heat or light to facilitate homolytic cleavage of the halogen-halogen bond, generating highly reactive halogen radicals. In the case of bromine, this process occurs according to the equation:

Br₂ + energy → 2 Br-

The propagation stage consists of two distinct sub-steps. First, hydrogen abstraction occurs when the bromine radical removes a hydrogen atom from the alkane substrate, forming hydrogen bromide and generating an alkyl radical. Subsequently, the alkyl radical abstracts a bromine atom from molecular bromine, yielding the desired alkyl bromide while regenerating a bromine radical to continue the chain process [3].

Mechanism Parameters and Data

The reactivity of halogens in substitution reactions follows a specific order: fluorine > chlorine > bromine > iodine [4]. However, bromination offers advantages in terms of controllability and selectivity compared to chlorination. The reaction mechanism exhibits remarkable efficiency, with thousands of molecules reacting for each photon of light absorbed during the initiation phase [1].

Temperature effects significantly influence halogenation outcomes. Higher temperatures increase reaction rates but may decrease selectivity, leading to the formation of multiple halogenated products [5]. The temperature dependence follows Arrhenius behavior, where the rate constant k relates to temperature T according to:

k = Ae^(-Ea/RT)

where A represents the pre-exponential factor, Ea denotes activation energy, and R is the gas constant [5].

Solvent Effects and Reaction Conditions

Solvent selection plays a crucial role in determining halogenation efficiency and selectivity [6]. Non-polar solvents such as carbon tetrachloride, dichloromethane, and chloroform provide suitable media for radical halogenation reactions. The following data demonstrates solvent effects on halogenation rates:

| Solvent | Relative Rate | Selectivity (%) |

|---|---|---|

| Carbon tetrachloride | 1.0 | 90 |

| Dichloromethane | 0.8 | 95 |

| Chloroform | 0.6 | 85 |

| Acetonitrile | 0.3 | 70 |

These solvents minimize side reactions while providing appropriate polarity for radical stabilization [5] [6].

Catalyzed Synthesis Routes Using Acidic Media

Acid-catalyzed halogenation represents an alternative approach for introducing bromine functionality into organic molecules. This methodology proves particularly effective for alcohol substrates, where the hydroxyl group serves as the leaving group after protonation [7] [8].

Phosphorus Tribromide Mechanism

Phosphorus tribromide emerges as a highly effective brominating agent for primary and secondary alcohols. The mechanism proceeds through initial coordination of the alcohol oxygen to the electrophilic phosphorus center, followed by nucleophilic substitution with bromide [7] [8].

The mechanism involves the following steps:

- Formation of phosphorous ester through alcohol-phosphorus coordination

- SN2 substitution by bromide ion with inversion of configuration

- Liberation of phosphorous acid as a byproduct

This process achieves high yields for primary and secondary alcohols while avoiding carbocation rearrangements that plague acid-catalyzed methods [7].

Kinetic Data for Acid-Catalyzed Processes

Research on 1,7-dibromoheptane synthesis from 1,7-heptanediol demonstrates the effectiveness of acid-catalyzed approaches [9] [10]. The reaction proceeds as a consecutive process with two distinct steps:

Step 1: Formation of 7-bromo-1-heptanol (slow step)

Step 2: Formation of 1,7-dibromoheptane (fast step)

The kinetic analysis reveals significant data regarding reaction parameters:

| Temperature (K) | Rate Constant k₁ × 10³ (L mol⁻¹ min⁻¹) | Correlation Coefficient |

|---|---|---|

| 353.15 | 0.19 | 0.992 |

| 363.15 | 0.43 | 0.993 |

| 373.15 | 0.93 | 0.996 |

| 383.15 | 1.99 | 0.998 |

| 388.15 | 3.03 | 0.999 |

The activation energy for this system measures approximately 89.56 kJ/mol, falling within the typical range for chemical reaction control processes [10].

Acid Strength Effects

The mass fraction of sulfuric acid demonstrates a linear relationship with activation energy according to the equation:

Ea = 96.64 - 34.01m

where m represents the mass fraction of sulfuric acid [10]. This relationship indicates that increasing acid strength lowers the activation energy, facilitating reaction under milder conditions.

| Acid Volume (mL) | Mass Fraction (m) | Rate Constant × 10³ | Activation Energy (kJ/mol) |

|---|---|---|---|

| 0.4 | 0.096 | 0.94 | 93.20 |

| 0.6 | 0.137 | 1.30 | 92.16 |

| 0.8 | 0.175 | 1.96 | 90.83 |

| 1.0 | 0.209 | 3.03 | 89.43 |

| 1.2 | 0.241 | 4.17 | 88.39 |

Kinetic Modeling of Consecutive Reaction Processes

Consecutive reactions involve sequential transformations where the product of one elementary reaction serves as the reactant for subsequent steps [11]. The synthesis of dibrominated compounds frequently exhibits this behavior, requiring sophisticated kinetic analysis to understand reaction pathways and optimize conditions.

Mathematical Framework for Consecutive Reactions

For a consecutive reaction system A → C → D, the kinetic model incorporates rate equations for each component [10]:

Loss rate of A: -dcA/dt = k₁cAc_B

Formation rate of C: dcC/dt = k₁cAcB - k₂cCc_B

Formation rate of D: dcD/dt = k₂cCc_B

where k₁ and k₂ represent rate constants for the first and second steps, respectively [10].

Experimental Validation of Kinetic Models

The concentration profiles for 1,7-dibromoheptane synthesis demonstrate classic consecutive behavior. Initial experiments show:

| Time (min) | 1,7-Heptanediol (%) | 7-Bromo-1-heptanol (%) | 1,7-Dibromoheptane (%) |

|---|---|---|---|

| 30 | 85 | 12 | 3 |

| 60 | 70 | 22 | 8 |

| 90 | 55 | 28 | 17 |

| 120 | 42 | 31 | 27 |

| 150 | 31 | 32 | 37 |

| 180 | 22 | 30 | 48 |

| 210 | 15 | 27 | 58 |

| 240 | 10 | 22 | 68 |

The data confirms that k₁ << k₂, indicating the first bromination step controls the overall reaction rate [10].

Advanced Kinetic Modeling Techniques

Modern kinetic modeling employs sophisticated approaches for complex reaction networks. Molecular-level modeling retains molecular detail throughout the kinetic analysis, utilizing single-event microkinetics and linear free energy relationships to predict rate parameters [12]. These methods prove particularly valuable for understanding halogenation selectivity and optimizing reaction conditions.

Temperature-dependent studies reveal Arrhenius behavior across the experimental range. The complete kinetic equation for 1,7-dibromoheptane synthesis becomes:

k(T,m) = A × exp[-(96.64 - 34.01m)/(8.3145T)]

This expression demonstrates how both temperature and acid strength influence reaction kinetics [10].

Byproduct Formation and Purification Strategies

Halogenation reactions frequently generate multiple products due to the presence of several reactive sites and competing reaction pathways. Understanding byproduct formation patterns enables the development of effective purification strategies to obtain high-purity target compounds [13] [2].

Common Byproducts in Dibromination Reactions

Free radical halogenation typically produces mixtures of mono-, di-, and polyhalogenated products. The distribution depends on reaction conditions, particularly the halogen-to-substrate ratio and reaction duration. For consecutive halogenation processes, incomplete conversion leads to monohalogenated intermediates as significant byproducts [2].

In acid-catalyzed systems, side reactions include elimination processes that generate alkenes, particularly at elevated temperatures. Rearrangement reactions may also occur if carbocation intermediates form, although the SN2 mechanism minimizes this concern for primary substrates [7].

Separation Techniques for Halogenated Compounds

Multiple separation approaches prove effective for purifying dibrominated products:

Distillation: Exploits boiling point differences between mono- and dibrominated compounds. The substantial molecular weight differences typically provide adequate separation [14].

Recrystallization: Particularly effective for solid dibrominated products. Solvent selection proves critical, with polar aprotic solvents often providing optimal selectivity [15].

Extraction Methods: Acid-base extraction techniques enable separation based on functional group differences. Liquid-liquid extraction using immiscible solvents separates components based on polarity differences [16].

Purification Data and Procedures

Recrystallization under pressure provides an effective method for purifying brominated aromatic compounds from bromine and hydrogen bromide contamination. Suitable solvents include toluene, 1,2-dibromoethane, dichloromethane, and chloroform [15].

Optimal recrystallization conditions involve:

- Temperature: 120-174°C under pressure

- Solvent ratio: Sufficient to dissolve all target compound

- Base addition: 100-200 mol% relative to impurities

- Cooling rate: Controlled to promote crystal formation

The following purification yields demonstrate the effectiveness of various techniques:

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |

|---|---|---|---|

| Fractional distillation | 75 | 94 | 88 |

| Recrystallization | 70 | 97 | 82 |

| Column chromatography | 68 | 96 | 91 |

| Combination methods | 65 | 99 | 79 |

Advanced Purification Strategies

Modern purification approaches incorporate green chemistry principles to minimize environmental impact. Aqueous two-phase systems using polyethylene glycol and potassium carbonate provide environmentally friendly alternatives for separating halogenated products from reaction mixtures [17].

Membrane separation techniques offer continuous processing advantages for large-scale applications. Size-exclusion and selective permeation membranes enable efficient separation while reducing solvent consumption [14].

The optimization of purification strategies requires consideration of multiple factors including product stability, environmental impact, cost-effectiveness, and scalability. Integration of multiple separation techniques often provides superior results compared to single-step approaches, albeit with increased complexity and cost considerations.